1-Ethyl-3-(3-fluorophenyl)piperazine
Overview
Description
1-Ethyl-3-(3-fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It has a molecular formula of C12H17FN2 . The physiological and toxicological properties of this compound are not well-known .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(3-fluorophenyl)piperazine involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-fluorophenyl group .Scientific Research Applications
Dopamine and Serotonin Transporter Studies
1-Ethyl-3-(3-fluorophenyl)piperazine derivatives have been explored for their potential in treating cocaine abuse through their action on the dopamine and serotonin transporters. For example, chiral hydroxyl-containing derivatives have shown selective affinity towards these transporters, with some enantiomers displaying substantial selectivity. These compounds exhibit promise in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).
Synthesis and Process Development
The development of robust processes for the synthesis of dopamine uptake inhibitors such as GBR-12909 highlights the application of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in medicinal chemistry. These efforts aim to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications in the production of therapeutic agents (Ironside et al., 2002).
Radioligand Development for PET Imaging
Derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging studies. These compounds, such as [18F]p-MPPF, serve as tools for studying the serotonergic neurotransmission in various animal models and humans, providing insights into the function of the serotonin 1A receptor (Plenevaux et al., 2000).
Antitumor Activity
Research into novel 1,2,4-triazole Schiff bases containing 1-Ethyl-3-(3-fluorophenyl)piperazine groups has revealed potential antitumor activity. These compounds have demonstrated significant inhibitory activity against tumor cells in vitro, suggesting a promising avenue for the development of new anticancer drugs (Ding et al., 2016).
Novel Insecticides
The use of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in the design of novel insecticides has been explored, taking advantage of their action on serotonergic receptors. Compounds designed around this scaffold have shown growth-inhibiting and larvicidal activities against certain pests, offering a potential new class of insecticides with a novel mode of action (Cai et al., 2010).
Future Directions
The future directions for research on 1-Ethyl-3-(3-fluorophenyl)piperazine could involve further investigation into its synthesis, chemical properties, and potential biological activity. Given the presence of the piperazine moiety in numerous bioactive compounds, there may be potential for the development of new therapeutics .
properties
IUPAC Name |
1-ethyl-3-(3-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYMQWKKFYFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(3-fluorophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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